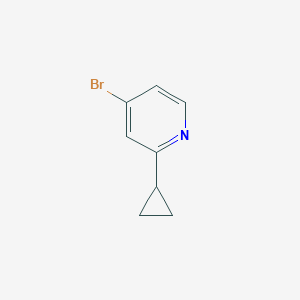

4-Bromo-2-cyclopropylpyridine

描述

Contextualization of Pyridine (B92270) Derivatives in Modern Organic Synthesis

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with a history stretching back to their initial isolation from coal tar in the 19th century. openaccessjournals.com These six-membered aromatic rings containing one nitrogen atom are integral to numerous applications across various scientific fields. openaccessjournals.com In modern organic synthesis, pyridine derivatives are indispensable, serving as key intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com Their versatility stems from the unique electronic properties conferred by the nitrogen atom, which influences their reactivity and stability. openaccessjournals.comnumberanalytics.com The development of sophisticated synthetic methods, from classical condensation reactions to modern transition metal-catalyzed cross-couplings, has greatly expanded the library of accessible pyridine-based structures. numberanalytics.comnumberanalytics.com

Significance of Halogenated Pyridines in Chemical Research

Among the vast family of pyridine derivatives, halogenated pyridines stand out for their exceptional utility as synthetic intermediates. eurekalert.orgalfa-chemistry.com The presence of a halogen atom, such as bromine, on the pyridine ring provides a reactive handle for a multitude of chemical transformations. cymitquimica.com These compounds are particularly valuable in nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. eurekalert.orgcymitquimica.com The regioselective halogenation of the pyridine ring is a critical area of research, as the position of the halogen atom dictates the subsequent reactivity and the types of molecules that can be synthesized. alfa-chemistry.comnih.gov Consequently, halogenated pyridines are crucial starting materials for developing new drugs, agrochemicals, and functional materials. eurekalert.orgalfa-chemistry.com

Unique Structural Features of 4-Bromo-2-cyclopropylpyridine

This compound is a heterocyclic organic compound with the chemical formula C8H8BrN. cymitquimica.com It is characterized by a pyridine ring substituted with a bromine atom at the 4-position and a cyclopropyl (B3062369) group at the 2-position. cymitquimica.com

| Property | Value |

| Molecular Formula | C8H8BrN |

| Molecular Weight | 198.06 g/mol |

| CAS Number | 1086381-28-3 |

| Predicted Melting Point | 256.0 °C |

| Predicted Density | 1.561 g/cm³ |

Note: Some physical properties are predicted values. echemi.com

Role of the Pyridine Ring

The pyridine ring forms the core of the molecule and is a six-membered aromatic heterocycle containing one nitrogen atom. openaccessjournals.com This nitrogen atom makes the ring electron-deficient compared to benzene, influencing its chemical reactivity. wikipedia.org The pyridine ring's aromaticity provides stability, while the nitrogen atom's basicity allows it to participate in various reactions, including the formation of pyridinium (B92312) salts. cymitquimica.comwikipedia.org

Influence of the Bromine Atom at the 4-Position

The bromine atom at the 4-position is a key feature of this compound. As an electron-withdrawing group, it further decreases the electron density of the pyridine ring. This halogen atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is a crucial handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The position of the bromine atom directs these transformations to the 4-position of the pyridine ring.

Impact of the Cyclopropyl Group at the 2-Position

The cyclopropyl group at the 2-position introduces unique steric and electronic properties to the molecule. The strained three-membered ring can exhibit electronic properties similar to a double bond, potentially influencing the conjugation of the pyridine system. stackexchange.comunl.pt This group can also introduce steric hindrance, which can affect the regioselectivity of reactions by favoring transformations at the less hindered 4-position. In medicinal chemistry, the cyclopropyl group is often used to explore lipophilic binding pockets in biological targets and to improve the metabolic stability of drug candidates. unl.ptnih.gov

Structural Isomers and Analogues of this compound

Several structural isomers and analogues of this compound exist, each with distinct properties and potential applications. The position of the bromine and cyclopropyl groups on the pyridine ring significantly influences the molecule's reactivity and physical characteristics.

| Compound Name | Substituent Positions | Molecular Formula |

| This compound | 4-Bromo, 2-cyclopropyl | C8H8BrN |

| 2-Bromo-4-cyclopropylpyridine | 2-Bromo, 4-cyclopropyl | C8H8BrN |

| 4-Bromo-5-methyl-2-cyclopropylpyridine | 4-Bromo, 5-methyl, 2-cyclopropyl | C9H10BrN |

| 4-Bromo-2-cyclopropyl-6-isopropylpyridine | 4-Bromo, 2-cyclopropyl, 6-isopropyl | C11H14BrN |

| 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine | 4-Bromo, 2-(1-(trifluoromethyl)cyclopropyl) | C9H7BrF3N |

The study of these isomers and analogues is crucial for understanding structure-activity relationships (SAR) in medicinal chemistry and for fine-tuning the properties of materials. For instance, the addition of a methyl group, as in 4-Bromo-5-methyl-2-cyclopropylpyridine, can alter the lipophilicity and steric profile of the molecule. nih.gov Similarly, introducing other substituents allows for a systematic exploration of the chemical space around this core scaffold. nih.govbldpharm.com

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUZZKZKHYZOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671696 | |

| Record name | 4-Bromo-2-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086381-28-3 | |

| Record name | 4-Bromo-2-cyclopropylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 Cyclopropylpyridine

Established Synthetic Routes to Bromocyclopropylpyridines

The preparation of bromocyclopropylpyridines, including the target compound 4-Bromo-2-cyclopropylpyridine, can be accomplished through several well-documented synthetic pathways. These routes often start from readily available pyridine (B92270) derivatives and introduce the required functional groups in a stepwise manner.

Synthesis from Aminobromopyridines via Sandmeyer Reaction

A traditional and effective method for the synthesis of aryl halides is the Sandmeyer reaction, which can be adapted for the preparation of bromocyclopropylpyridines. wikipedia.orgvu.lt This reaction sequence typically begins with an aminobromopyridine precursor. The amino group is first converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. mnstate.edu The resulting diazonium salt is then treated with a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromine atom, yielding the desired bromocyclopropylpyridine. wikipedia.org The Sandmeyer reaction is valued for its reliability and broad applicability in aromatic chemistry. dntb.gov.ua An alternative approach involves performing a Suzuki coupling on an aminobromopyridine followed by a Sandmeyer reaction to yield the bromocyclopropylpyridine. vu.lt

Suzuki Coupling Reactions in Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. beilstein-journals.orgmdpi.com These reactions are widely used in the synthesis of functionalized pyridine derivatives.

The Suzuki-Miyaura coupling provides a direct and efficient method for introducing a cyclopropyl (B3062369) group onto a pyridine ring. libretexts.org In a typical procedure, a bromopyridine derivative is reacted with cyclopropylboronic acid in the presence of a palladium catalyst and a base. lookchem.com The catalytic cycle involves the oxidative addition of the bromopyridine to the palladium(0) complex, followed by transmetalation with the cyclopropylboronic acid and subsequent reductive elimination to afford the cyclopropylpyridine product and regenerate the catalyst. nobelprize.org This methodology is known for its mild reaction conditions and tolerance of a wide range of functional groups. beilstein-journals.orglibretexts.org The synthesis of 2-cyclopropylpyridines has been achieved through Suzuki coupling reactions. vu.lt

Palladium-Catalyzed Cross-Coupling Methodologies for Pyridine Derivatives

Beyond the Suzuki-Miyaura reaction, a variety of other palladium-catalyzed cross-coupling methods are employed in the synthesis of substituted pyridines. researchgate.netbeilstein-journals.org These reactions offer versatile strategies for constructing complex molecular architectures from simple precursors. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. beilstein-journals.org These methods have found extensive application in the pharmaceutical industry for the synthesis of drug candidates. researchgate.net

Novel Synthetic Approaches and Route Development

The development of new and more efficient synthetic routes to complex molecules like this compound is an ongoing area of research. These efforts often focus on improving reaction efficiency, reducing the number of synthetic steps, and employing more sustainable and environmentally benign methodologies.

Transition Metal Catalysis in Pyridine Synthesis

Transition metal catalysis plays a pivotal role in the development of novel synthetic routes for pyridine derivatives. mdpi.comsemanticscholar.org Catalysts based on metals such as palladium, copper, and gold enable a wide array of chemical transformations that are not feasible through traditional methods. mdpi.comresearchgate.net These catalytic systems allow for the selective functionalization of the pyridine ring, facilitating the introduction of various substituents with high precision. mdpi.com The continuous evolution of transition metal catalysis provides organic chemists with powerful tools for the synthesis of complex and medicinally relevant heterocyclic compounds. iiserpune.ac.in

Non-Aqueous Sandmeyer Reaction of Aminocyclopropylpyridines

A significant route for the synthesis of bromocyclopropylpyridines, including this compound, involves a modified Sandmeyer reaction. vu.ltnih.gov This classic reaction, traditionally used to convert aryl amines into aryl halides via a diazonium salt intermediate, has been adapted to non-aqueous conditions to accommodate the specific requirements of cyclopropyl-substituted pyridine precursors. nih.govwikipedia.orgorganic-chemistry.org The necessity for such methods arose from the limitations of other synthetic pathways, such as the Suzuki coupling, which is less effective for producing certain brominated cyclopropylpyridines. vu.lt

The process typically begins with the synthesis of the requisite aminocyclopropylpyridine precursor. These precursors are often prepared in high yields through standard Suzuki coupling conditions, starting from the corresponding aminobromopyridines. nih.govresearchgate.net Once the aminocyclopropylpyridine is obtained, it is subjected to the non-aqueous Sandmeyer reaction.

Research has led to the development of optimized conditions for this transformation. vu.ltresearchgate.net A notable procedure involves the reaction of an aminocyclopropylpyridine with an organic nitrite, such as amyl nitrite, in the presence of a copper(II) halide catalyst in an organic solvent. nih.gov Specifically, for bromination, copper(II) bromide (CuBr₂) is used. nih.gov The reaction proceeds effectively in dibromomethane (B42720) (CH₂Br₂) as the solvent at room temperature, providing the desired bromocyclopropylpyridine in good yields. nih.gov This method represents a key advancement for producing pyridine derivatives bearing both bromo and cyclopropyl moieties. vu.lt

The mechanism of the Sandmeyer reaction is generally understood to be a radical-nucleophilic aromatic substitution (S-RNAr). wikipedia.orgepo.org It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then releases nitrogen gas to form an aryl radical. vu.lt This radical subsequently abstracts a halogen from the copper(II) halide, yielding the final aryl halide product and regenerating the copper(I) catalyst. vu.ltnih.gov

Comparison of Synthetic Efficiencies and Reaction Conditions

The evaluation of synthetic routes in organic chemistry hinges on a variety of factors, including yield, reaction conditions, safety, cost, and scalability. chemrxiv.org For specialized compounds like this compound, the development of efficient and practical synthetic processes is crucial for its application in research and industry.

| Parameter | Traditional Aqueous Sandmeyer | Non-Aqueous Sandmeyer (for Bromocyclopropylpyridines) |

| Solvent | Water, mineral acids (e.g., HCl, HBr) | Organic solvents (e.g., Dibromomethane, Acetonitrile) nih.gov |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) in acid epo.org | Organic Nitrites (e.g., Amyl Nitrite, t-Butyl Nitrite) nih.gov |

| Temperature | Typically low (0-5 °C) to maintain diazonium salt stability | Often at room temperature nih.gov |

| Substrate Scope | Broad for many aromatic amines | Adapted for substrates with specific solubility or stability issues vu.lt |

| Yield | Variable, can be high | Reported as good for bromocyclopropylpyridines nih.gov |

Milder Reaction Conditions and Safer Reagents

A driving force in modern synthetic chemistry is the development of methods that utilize milder reaction conditions and safer reagents, aiming to improve the environmental footprint and operational safety of chemical processes. vu.ltrsc.org Research into the synthesis of related heterocyclic compounds has highlighted the benefits of moving away from harsh reagents and extreme temperatures. vu.lt For instance, the development of a novel synthetic route for 3,4-dimethoxypyridine (B108619) was noted to have comparable efficiency to previous methods but benefited from milder conditions and safer reagents. vu.lt

In the context of bromination, traditional methods can involve hazardous reagents. The use of N-bromosuccinimide (NBS) is often considered a milder and more selective alternative to molecular bromine. Furthermore, the development of catalytic systems that operate efficiently at ambient temperature, like the non-aqueous Sandmeyer reaction performed at room temperature, reduces energy consumption and minimizes side reactions that can occur at elevated temperatures. nih.gov The search for safer synthetic equivalents for explosive or highly toxic reagents is an ongoing effort in the field. researchgate.net

Scalability of Synthetic Routes

The transition of a synthetic procedure from a laboratory scale to an industrial process presents significant challenges. thieme-connect.com A scalable route must be robust, cost-effective, and safe to operate on a large scale. For brominated aromatic compounds, exothermic reaction steps are a key concern.

One effective strategy for managing such challenges is the adoption of continuous flow chemistry. Flow reactors offer superior heat and mass transfer compared to traditional batch reactors, allowing for better control over exothermic processes and improving safety and consistency. This approach has been successfully used for the scale-up of bromination reactions in the synthesis of related compounds.

A case study on the scale-up of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid to a 70 kg/batch level highlights the critical aspects of process optimization. thieme-connect.com This includes starting from inexpensive materials, avoiding hazardous oxidation procedures, and optimizing each step to achieve high yield and purity, ultimately leading to significant cost reduction. thieme-connect.com Such principles are directly applicable to the industrial production of this compound, where catalyst recycling and process parameter optimization would be key to an economically viable synthesis.

Isolation and Purification Techniques for this compound

The isolation and purification of the final product are critical steps to ensure it meets the required purity standards for its intended application. A variety of standard and advanced techniques are employed for the purification of organic compounds like this compound. jocpr.comrroij.com

Chromatography is a primary tool for purification. rroij.com

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful method for analyzing and purifying brominated aromatic compounds. sielc.com Methods developed for similar molecules often use a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com Such HPLC methods are often scalable to preparative separation for isolating impurities or obtaining high-purity material. sielc.com

Column Chromatography: For laboratory-scale purification, column chromatography using silica (B1680970) gel is standard. A gradient of non-polar and polar solvents, such as a hexane/ethyl acetate (B1210297) mixture, is typically used to elute the compound from the column, separating it from starting materials and byproducts.

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for determining the appropriate solvent system for column chromatography. hilarispublisher.com

Recrystallization is a common technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent in which it is highly soluble, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solvent. scribd.com

Filtration and Extraction: Following a reaction, initial workup often involves filtration to remove solid catalysts or byproducts, followed by liquid-liquid extraction to separate the product from the reaction mixture based on its solubility. scribd.com

Synthetic Strategies for Related Cyclopropylpyridine Derivatives

The synthesis of functionalized pyridines is a cornerstone of medicinal and materials chemistry. researchgate.net Various strategies have been developed to introduce cyclopropyl groups and other functionalities onto the pyridine ring.

One major approach is through cross-coupling reactions . The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. researchgate.netbeilstein-journals.org For instance, 4-cyclopropylpyridine (B1598168) can be synthesized from 4-bromopyridine (B75155) or a 4-pyridine boronic ester (4-Bpin pyridine) via a Suzuki coupling with a suitable cyclopropyl partner. amazonaws.com This strategy is broadly applicable for creating a range of substituted pyridines.

Direct C-H functionalization represents a more atom-economical approach, avoiding the pre-functionalization of starting materials. researchgate.net While challenging, methods are being developed for the site-selective functionalization of the pyridine ring.

The synthesis of other isomers, such as 2-bromo-3-cyclopropylpyridine and 4-bromo-3-cyclopropylpyridine , has also been explored, expanding the library of available building blocks. vu.lt The synthesis of 3-Bromo-4-cyclopropylpyridine , for example, can be achieved by the bromination of a 4-cyclopropylpyridine precursor using a reagent like N-bromosuccinimide (NBS).

Furthermore, the pyridine nitrogen can be alkylated to form pyridinium (B92312) salts . For example, 4-cyclo(propyl- and butyl)pyridinium bromides have been prepared through the alkylation of the corresponding 4-cyclopropylpyridine. researchgate.net These varied synthetic routes provide chemists with a toolbox to access a wide array of cyclopropylpyridine derivatives for diverse applications. vulcanchem.comresearchgate.net

Reactivity and Reaction Mechanisms of 4 Bromo 2 Cyclopropylpyridine

Reactivity of the Bromine Atom

The bromine atom at the C4 position of the pyridine (B92270) ring is the primary site of reactivity for 4-Bromo-2-cyclopropylpyridine in many common organic transformations. Its reactivity is significantly influenced by the electron-deficient nature of the pyridine ring.

The carbon-bromine bond in this compound is susceptible to nucleophilic attack, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being inherently electron-withdrawing, activates the halide at the C4 position towards substitution. This is because the electronegative nitrogen atom can stabilize the negative charge of the intermediate formed during the reaction, known as a Meisenheimer complex. libretexts.org

The generally accepted mechanism for SNAr involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged, non-aromatic intermediate (Meisenheimer complex). The negative charge is delocalized over the pyridine ring and stabilized by the nitrogen atom. libretexts.org

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the bromide ion, which is a good leaving group. libretexts.org

The reactivity in SNAr reactions is often influenced by the nature of the leaving group. However, in reactions of substituted pyridinium (B92312) ions with nucleophiles like piperidine, the rate-determining step may not be the initial nucleophilic addition but rather the subsequent deprotonation of the addition intermediate. nih.gov For activated aryl halides, the typical leaving group ability is F > Cl ≈ Br > I, which is considered evidence for a rate-controlling nucleophilic addition step. nih.gov The presence of the cyclopropyl (B3062369) group at the C2 position may exert minor steric or electronic effects on the reaction rate, but the primary driver for this reactivity is the electronic activation provided by the pyridine ring.

The C-Br bond in this compound is an excellent handle for various transition metal-catalyzed cross-coupling reactions, which are fundamental transformations for creating new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a catalytic cycle with steps like oxidative addition, transmetalation, and reductive elimination. youtube.com

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters. audreyli.com

Stille Coupling: Reaction with organostannanes. youtube.com

Negishi Coupling: Reaction with organozinc reagents. youtube.comcem.com

Heck Coupling: Reaction with alkenes. youtube.com

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. youtube.com

For instance, the Suzuki-Miyaura coupling of an aryl bromide like this compound with an organoboron reagent (e.g., cyclopropylboronic acid or an arylboronic acid) in the presence of a palladium catalyst and a base is a powerful method for generating more complex molecular architectures. audreyli.comnih.gov Similarly, recent developments have shown that radical coupling reactions of bromopyridines with Grignard reagents can be promoted by purple light, avoiding the need for a transition metal catalyst. organic-chemistry.org

Aryl sulfones are important structural motifs in medicinal chemistry and materials science. Nickel-catalyzed sulfonylation provides a direct method to convert aryl bromides into aryl sulfones. This compound can serve as a substrate in this transformation. The reaction utilizes an inexpensive and odorless inorganic salt, potassium metabisulfite (B1197395) (K₂S₂O₅), as a source of sulfur dioxide (SO₂). nih.govresearchgate.net

The reaction proceeds via a nickel-catalyzed pathway where K₂S₂O₅ acts as a reservoir, slowly releasing SO₂. This slow release is crucial to prevent the poisoning of the nickel catalyst. nih.govresearchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Ni(0) complex, followed by the insertion of SO₂ and subsequent reaction to form the sulfone product. nih.gov This method is effective for a variety of aryl bromides, and its application would allow for the synthesis of 4-(alkanesulfonyl)-2-cyclopropylpyridine or 4-(arylsulfonyl)-2-cyclopropylpyridine derivatives. nih.govresearchgate.netrsc.org

| Reaction | Catalyst System | SO₂ Source | Key Feature |

| Sulfonylation | Nickel complex | K₂S₂O₅ | Slow release of SO₂ prevents catalyst poisoning. nih.govresearchgate.net |

The success and selectivity of cross-coupling reactions are governed by a subtle interplay of steric and electronic factors. researchgate.net

Electronic Effects: The reactivity of the C-Br bond is influenced by the electronic properties of the pyridine ring and any substituents on the coupling partner. Electron-withdrawing groups on the coupling partner can sometimes facilitate the reaction, while electron-donating groups can have the opposite effect. utrgv.edu In the case of this compound, the electron-deficient nature of the pyridine ring enhances the electrophilicity of the C4 carbon, making it more susceptible to oxidative addition to the metal catalyst (e.g., Pd(0) or Ni(0)), which is often the rate-determining step. youtube.com

Steric Effects: The steric hindrance around the reaction center can significantly impact the reaction rate and yield. The cyclopropyl group at the C2 position is relatively small, but bulky ligands on the metal catalyst or bulky substituents on the coupling partner (especially in the ortho position) can hinder the approach of the reagents and slow down the transmetalation step, potentially leading to lower yields. utrgv.edumdpi.com For example, reactions involving ortho-substituted arylboronic acids often result in lower yields due to steric hindrance that impedes the mechanism during the transmetalation step. mdpi.com

| Factor | Influence on Cross-Coupling | Example |

| Electronic | The electron-deficient pyridine ring activates the C-Br bond for oxidative addition. youtube.comutrgv.edu | Electron-withdrawing groups on the coupling partner can affect reaction rates. utrgv.edu |

| Steric | Bulky groups near the reaction site on either coupling partner or the catalyst can decrease reaction rates and yields. mdpi.com | Ortho-substituted arylboronic acids often give lower yields. mdpi.com |

Cross-Coupling Reactions

Reactivity of the Cyclopropyl Group

While often considered a stable substituent, the cyclopropyl group possesses unique reactivity due to its inherent ring strain. wikipedia.orgwikipedia.org Under specific conditions, the three-membered ring can act as a reactive functional group.

The cyclopropyl group can be susceptible to metabolic activation in biological systems. hyphadiscovery.com Studies have shown that cyclopropyl moieties can undergo NADPH-dependent oxidation to form hydroxylated metabolites or open-chain products that can conjugate with glutathione (B108866) (GSH), indicating the formation of reactive electrophilic intermediates. hyphadiscovery.com Cyclopropanes bearing an electron-accepting group can act as potent σ-electrophiles, undergoing polar, ring-opening reactions with nucleophiles. nih.gov This reactivity is a key consideration in medicinal chemistry, as ring-opening can lead to the formation of reactive metabolites that may covalently bind to proteins. hyphadiscovery.com

The defining characteristic of the cyclopropane (B1198618) ring is its high degree of ring strain, which arises from the compression of the internal C-C-C bond angles to 60° from the ideal sp³ tetrahedral angle of 109.5°. wikipedia.org This strain has profound consequences for the group's reactivity.

Thermodynamic Driving Force: The high strain energy (approximately 29 kcal/mol for cyclopropane) provides a significant thermodynamic driving force for reactions that lead to the opening of the ring. wikipedia.orgnih.gov This makes the cyclopropyl group susceptible to cleavage under conditions that can overcome the kinetic barrier, such as enzymatic catalysis or reaction with strong electrophiles or nucleophiles. hyphadiscovery.comnih.gov

Bonding Characteristics: The strain in the ring results in C-C bonds with increased p-character, often described using the Walsh or Coulson-Moffitt orbital models. wikipedia.org This gives the cyclopropyl C-C bonds some "pi-character," making the group behave somewhat like a double bond in its ability to stabilize adjacent carbocations through hyperconjugation. wikipedia.orgstackexchange.com The ring strain also leads to shorter and stronger C-H bonds, which can make them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in some contexts, a property utilized in drug design. hyphadiscovery.com However, the ring itself can be the site of oxidation, leading to ring-opening. hyphadiscovery.com

Cyclization Reactions

While specific examples of cyclization reactions starting directly from this compound are not extensively documented in readily available literature, its structure lends itself to several plausible intramolecular cyclization strategies to form fused heterocyclic systems. The presence of the reactive carbon-bromine bond at the C4 position is key to these potential transformations.

General methodologies for the synthesis of fused heterocycles often involve intramolecular arylation, where a pendant chain attached elsewhere on the molecule displaces the halogen. nih.gov For this compound, this could be achieved by first functionalizing either the cyclopropyl ring or the pyridine nitrogen with a suitable tether containing a nucleophilic or organometallic component.

Strategies applicable to the synthesis of fused pyridine rings include:

Intramolecular Heck Reaction: If a side chain containing a terminal alkene were introduced, a palladium-catalyzed intramolecular Heck reaction could be envisioned to form a new ring fused to the pyridine core.

Intramolecular Buchwald-Hartwig Amination: A tether containing a primary or secondary amine could cyclize onto the C4 position via palladium catalysis to form nitrogen-containing fused rings.

Radical Cyclization: Free-radical cyclization, often initiated by reagents like tris(trimethylsilyl)silane (B43935) (TTMSS), is a powerful method for forming C-C bonds and has been successfully applied to synthesize complex polyheterocycles from bromo-aryl precursors. nih.gov

These approaches remain speculative for this specific substrate but are based on well-established reactivity patterns for bromo-pyridines in the synthesis of fused heterocycles. ias.ac.inorganic-chemistry.org

Influence of the Pyridine Nitrogen Atom on Reactivity

The nitrogen atom is the most influential feature of the pyridine ring, profoundly affecting the molecule's electronic landscape and reactivity. imperial.ac.uk Its influence on this compound manifests in several critical ways:

Inductive and Resonance Effects: Nitrogen is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) on the ring. Through resonance, it can also withdraw π-electron density, particularly from the C2, C4, and C6 positions (the α and γ positions). imperial.ac.uk This leaves the carbon framework of the pyridine ring electron-deficient compared to benzene.

Activation towards Nucleophilic Attack: The electron deficiency at the C4 position, enhanced by the nitrogen atom, makes the carbon atom attached to the bromine significantly more electrophilic. This facilitates both nucleophilic aromatic substitution (SNAr) reactions, should a strong nucleophile be used, and the crucial oxidative addition step in transition metal-catalyzed cross-coupling reactions.

Basicity and Coordination: The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic sextet. imperial.ac.uk This makes the nitrogen a basic site, capable of being protonated or acting as a ligand to coordinate with metal catalysts. This coordination can, in turn, further influence the electronic properties and reactivity of the ring system during catalytic cycles. nih.gov

In essence, the pyridine nitrogen deactivates the ring towards electrophilic attack but strongly activates the C4 position for reactions involving the cleavage of the carbon-bromine bond, which is the dominant pathway for its synthetic transformations.

Mechanistic Investigations of Key Transformations

Activation of the Bromine Atom

The primary mechanism for activating the bromine atom in this compound is through oxidative addition to a low-valent transition metal, most commonly palladium(0), which initiates cross-coupling reactions. researchgate.net This process is the cornerstone of powerful C-C and C-N bond-forming reactions like the Suzuki, Stille, Heck, and Buchwald-Hartwig couplings.

The mechanistic cycle for a typical Suzuki-Miyaura coupling reaction proceeds as follows:

Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with this compound. The C-Br bond is cleaved, and the palladium inserts itself, forming a new organopalladium(II) complex. This is the rate-determining step and is facilitated by the electrophilic nature of the C4 carbon.

Transmetalation: The organopalladium(II) complex then reacts with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Below is a table showing typical conditions for a Suzuki-Miyaura reaction involving a bromopyridine substrate, which would be applicable for the activation of the bromine atom in this compound.

| Component | Example | Role |

| Catalyst | Pd(dppf)Cl₂ | Palladium source for oxidative addition |

| Ligand | dppf (in catalyst) | Stabilizes the palladium center |

| Base | K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | 1,4-Dioxane/Water | Solubilizes reactants and base |

| Temperature | 80-120 °C | Provides energy for the reaction steps |

This table presents a generalized set of conditions based on typical Suzuki-Miyaura reactions for bromopyridine derivatives. researchgate.net

Participation of the Cyclopropyl Group in Transformations

The cyclopropyl group at the C2 position is not merely a spectator; it actively influences the molecule's properties through electronic and steric effects.

Electronic Influence: The cyclopropyl group's C-C bonds have significant p-character, allowing them to engage in conjugation with adjacent π-systems through their Walsh orbitals. This enables the cyclopropyl group to act as a weak electron-donating group, stabilizing the aromatic ring. A study on 2-cyclopropylpyridine (B3349194) revealed a stabilizing interaction between the orbitals of the cyclopropyl group and the lone-pair electrons of the pyridine nitrogen. researchgate.net This interaction can subtly modulate the electron density of the ring and the basicity of the nitrogen atom.

Reactivity: While stable, the strained three-membered ring can undergo ring-opening reactions under specific conditions, particularly when substituents polarize the C-C bonds. nih.gov Cyclopropanes bearing both electron-accepting and electron-donating groups are particularly susceptible to nucleophilic ring-opening. nih.gov Although no specific examples involving this compound are documented, the potential for the cyclopropyl ring to act as a masked propyl unit in more forcing reaction conditions should be considered.

Steric Influence: The cyclopropyl group provides steric bulk around the C2 position and the adjacent nitrogen atom. As discussed in the following section, its fixed orientation dictates the steric environment, which can influence the approach of reagents or the coordination of the nitrogen atom to a bulky catalyst.

Conformational Analysis and its Impact on Reactivity

The reactivity of this compound is significantly influenced by its preferred three-dimensional structure. The rotation around the single bond connecting the cyclopropyl group and the pyridine ring is highly restricted, leading to a single, dominant conformation.

A gas-phase electron diffraction and quantum chemical study of the parent molecule, 2-cyclopropylpyridine, determined that it exists exclusively in the bisected conformation , where the C2-C(cyclopropyl) bond bisects the three-membered ring. researchgate.net Crucially, the methine proton of the cyclopropyl group points away from the ring, meaning the bulk of the cyclopropane ring is oriented towards the pyridine nitrogen atom. researchgate.net This preference is stabilized by approximately 3 kcal/mol due to a favorable interaction between the cyclopropyl orbitals and the nitrogen lone-pair electrons. researchgate.net

This fixed conformation has a direct impact on reactivity:

Steric Hindrance: The orientation of the cyclopropyl group towards the nitrogen atom creates a sterically hindered environment around the lone pair. This can affect the rate and equilibrium of reactions involving the nitrogen, such as protonation, quaternization, or coordination to bulky Lewis acids and transition metal catalysts.

Reagent Approach: The conformation dictates the trajectory from which reagents can approach the nitrogen atom and the adjacent C2 and C3 positions of the pyridine ring.

Predictable Structure: The existence of a single, dominant conformer simplifies mechanistic analysis and molecular modeling, as the ground-state geometry is well-defined.

The table below summarizes the key findings of the conformational analysis of 2-cyclopropylpyridine, which can be extrapolated to the 4-bromo derivative.

| Property | Finding for 2-Cyclopropylpyridine |

| Dominant Conformation | Bisected |

| Conformer Population | Exclusively bisected form observed |

| Orientation | Cyclopropyl group points towards the nitrogen atom |

| Stabilizing Factor | Interaction between cyclopropyl orbitals and nitrogen lone-pair electrons |

| Energy Lowering | Approx. 3 kcal/mol |

Data derived from the experimental and computational study of 2-cyclopropylpyridine. researchgate.net

Applications of 4 Bromo 2 Cyclopropylpyridine in Organic Synthesis

Building Block for Complex Molecular Architectures

4-Bromo-2-cyclopropylpyridine is utilized as a foundational component for synthesizing complex, multi-ring structures, primarily through palladium-catalyzed cross-coupling reactions. Its utility is demonstrated in the synthesis of kinase inhibitors and other biologically active compounds. For instance, it serves as a key starting material in the preparation of quinoline-based kinase inhibitors. The synthesis involves a Negishi or Suzuki coupling reaction where the bromine atom is substituted, linking the cyclopropylpyridine moiety to another heterocyclic system, thereby forming a larger, more complex molecular architecture. google.com

Similarly, this compound is employed in the creation of substituted 5-membered nitrogen-containing heteroaryl compounds, which have shown potential as NLRP3 inflammasome inhibitors. google.com The synthesis pathway involves converting this compound into a boronic ester intermediate via a Miyaura borylation reaction. This intermediate is then used in a subsequent Suzuki coupling reaction to assemble the final complex structure. google.com These examples underscore the role of this compound as a crucial precursor for molecules with significant therapeutic potential.

Table 1: Examples of Complex Molecules Synthesized from this compound

| Starting Material | Reaction Type | Product Class | Potential Application | Source |

|---|---|---|---|---|

| This compound | Negishi / Suzuki Coupling | Quinoline (B57606) Derivatives | Kinase Inhibitors | google.com |

| This compound | Miyaura Borylation, Suzuki Coupling | Substituted Triazoles | NLRP3 Inhibitors | google.com |

| This compound | Negishi Coupling | Oxazine Derivatives | MAGL Inhibitors | googleapis.comgoogle.com |

Precursor in the Synthesis of Pyridine (B92270) Derivatives

The primary application of this compound in organic synthesis is as a precursor to a wide array of substituted pyridine derivatives. The carbon-bromine bond is a key reactive site, enabling chemists to introduce new substituents and elaborate the molecular structure.

This compound is a key intermediate in the synthesis of novel compounds with potential pharmacological applications, including inhibitors for enzymes like monoacylglycerol lipase (B570770) (MAGL), NLRP3, and various kinases. google.comgoogle.comgoogleapis.comgoogle.com

In the development of MAGL inhibitors for treating neurodegenerative diseases and pain, this compound is coupled with a zinc reagent in a palladium-catalyzed reaction to form the core of the active molecule. googleapis.comgoogle.com For the creation of NLRP3 inhibitors, which are relevant for treating autoinflammatory syndromes, the compound first undergoes borylation. google.com The resulting boronic ester is then coupled with another brominated heterocyclic compound to yield the final product. google.com A similar strategy is used in synthesizing kinase inhibitors, where this compound is coupled with a quinoline derivative to produce the target pharmacologically active compound. google.com

Table 2: Pharmacological Targets of Derivatives

| Derivative Class | Enzyme/Target Inhibited | Therapeutic Area | Source |

|---|---|---|---|

| Oxazine Derivatives | Monoacylglycerol Lipase (MAGL) | Neuroinflammation, Pain, Cancer | googleapis.comgoogle.com |

| Substituted Triazoles | NLRP3 Inflammasome | Autoinflammatory Disorders | google.com |

| Quinoline Derivatives | Kinases | Not Specified | google.com |

A review of scientific and patent literature did not yield specific examples of this compound being used to construct new, fused, or spiro heterocyclic ring systems. Its documented role is primarily as a scaffold where the bromine atom is substituted, rather than participating in reactions that form new rings.

Reactions in Continuous-Flow Photochemistry

There are no documented studies or applications involving this compound in the context of continuous-flow photochemistry.

Catalytic Hydrogenation Studies of Substituted Cyclopropylpyridines

While catalytic hydrogenation is mentioned as a potential step in synthetic routes starting from this compound derivatives, there are no specific studies focused on the direct catalytic hydrogenation of the this compound molecule itself. googleapis.comgoogle.com The research literature does not provide data on the behavior of the cyclopropyl (B3062369) or substituted pyridine moieties of this specific compound under catalytic hydrogenation conditions.

Theoretical and Computational Studies of 4 Bromo 2 Cyclopropylpyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. fu-berlin.de For 4-Bromo-2-cyclopropylpyridine, DFT calculations would provide a detailed understanding of its electronic properties and reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental in predicting a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the bromine atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the pyridine ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

Note: The data in this table is illustrative and based on typical values for similar organic molecules, as specific computational results for this compound are not available in the cited literature.

Reactivity Indices and Molecular Electrostatic Potential

Global reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide quantitative measures of a molecule's reactivity.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the bromine atom, indicating these as sites for electrophilic interaction. Positive potential (blue regions) would be expected around the hydrogen atoms, suggesting these are favorable sites for nucleophilic attack. researchgate.netnih.gov

Molecular Modelling and Conformational Behavior Analysis

Molecular modelling techniques are employed to study the three-dimensional structure and conformational preferences of molecules. For this compound, a key aspect is the orientation of the cyclopropyl (B3062369) group relative to the pyridine ring.

Torsional Potential Functions

The rotation of the cyclopropyl group around the single bond connecting it to the pyridine ring can be described by a torsional potential function. This function would reveal the energy changes associated with this rotation and identify the most stable conformations. The energy barriers between different conformers can also be determined from this analysis.

Bisected and Perpendicular Conformers

Studies on related molecules, such as 2-cyclopropylpyridine (B3349194) and 4-cyclopropylpyridine (B1598168), have shown the existence of two primary conformers: bisected and perpendicular. researchgate.net

Bisected Conformer: The plane of the cyclopropyl ring is perpendicular to the plane of the pyridine ring.

Perpendicular Conformer: The plane of the cyclopropyl ring is coplanar with the pyridine ring.

For 2-cyclopropylpyridine, the bisected conformer is found to be exclusively present. researchgate.net In the case of 4-cyclopropylpyridine, a mixture of conformers is observed, with the bisected form being the dominant one. researchgate.net It is therefore highly probable that this compound also exhibits a preference for the bisected conformation due to steric and electronic interactions between the cyclopropyl group and the substituted pyridine ring. The bulky bromine atom at the 4-position would likely influence the rotational barrier and the relative stability of the conformers.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-cyclopropylpyridine |

Quantum Chemical Calculations

Quantum chemical calculations for this compound would involve the use of computational software to solve the Schrödinger equation for the molecule, providing a detailed understanding of its fundamental properties. Typically, such a study would include:

Optimized Molecular Geometry: Calculations would determine the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: These studies would calculate the distribution of electrons within the molecule, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's reactivity and electronic transition properties.

Spectroscopic Predictions: Theoretical calculations can predict various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Without specific research on this compound, it is not possible to present a data table of its theoretical properties.

Correlation between Theoretical Predictions and Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing the predicted properties from quantum chemical calculations with those determined through laboratory experiments.

Structural Analysis: The calculated bond lengths and angles would be compared with data obtained from techniques like X-ray crystallography or microwave spectroscopy.

Spectroscopic Analysis: Predicted IR and Raman vibrational frequencies would be matched with the peaks observed in experimental spectra. Similarly, calculated NMR chemical shifts would be correlated with experimental NMR data.

A strong correlation between theoretical and experimental results would validate the computational model used and provide a deeper understanding of the molecule's properties. Unfortunately, the absence of published computational studies on this compound precludes any such comparative analysis at this time.

Further research and publication of theoretical and computational studies on this compound are needed to populate these areas of analysis.

Advanced Spectroscopic Characterization Techniques Excluding Basic Identification Data

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms within a molecule.

Proton and Carbon Chemical Shift Calculations and Experimental Comparisons

Predictive models for ¹H and ¹³C NMR chemical shifts are valuable tools in structural analysis. Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical chemical shifts of a proposed structure. These calculated values can then be compared with experimentally obtained spectra to validate the structural assignment.

Table 1: Experimental and Predicted ¹H NMR Chemical Shifts for 4-Bromo-2-cyclopropylpyridine

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.35 | 7.30 | d |

| H-5 | 7.15 | 7.10 | dd |

| H-6 | 8.30 | 8.25 | d |

| Cyclopropyl-CH | 2.10 | 2.05 | m |

| Cyclopropyl-CH₂ | 1.10 | 1.05 | m |

| Cyclopropyl-CH₂' | 0.95 | 0.90 | m |

Note: Predicted values are hypothetical and for illustrative purposes. Experimental data is not currently available in public literature.

Table 2: Experimental and Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C-2 | 163.5 | 163.0 |

| C-3 | 125.0 | 124.5 |

| C-4 | 130.0 | 129.8 |

| C-5 | 128.0 | 127.7 |

| C-6 | 150.0 | 149.5 |

| Cyclopropyl-CH | 15.0 | 14.8 |

| Cyclopropyl-CH₂ | 10.0 | 9.8 |

Note: Predicted values are hypothetical and for illustrative purposes. Experimental data is not currently available in public literature.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. For this compound, the presence of a bromine atom is expected to produce a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) in the mass spectrum, confirming its elemental composition.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M]⁺ | 197/199 | Molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes) |

| [M-C₃H₅]⁺ | 156/158 | Loss of cyclopropyl (B3062369) radical |

| [M-Br]⁺ | 118 | Loss of bromine radical |

Note: This data is predictive and awaits experimental verification.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds correspond to specific regions in the IR spectrum.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (Aromatic) | 3100-3000 | Stretching vibration of C-H bonds in the pyridine (B92270) ring |

| C-H (Cyclopropyl) | 3000-2850 | Stretching vibration of C-H bonds in the cyclopropyl group |

| C=N, C=C (Aromatic) | 1600-1450 | Ring stretching vibrations of the pyridine ring |

| C-Br | 600-500 | Stretching vibration of the carbon-bromine bond |

Note: The specific wavenumbers are approximate and can vary based on the molecular environment.

Potential Applications of 4 Bromo 2 Cyclopropylpyridine in Medicinal Chemistry Research As Intermediate

Intermediate for Pharmaceutical Agents and Novel Drug Candidates

The strategic placement of the bromo and cyclopropyl (B3062369) groups on the pyridine (B92270) ring makes 4-Bromo-2-cyclopropylpyridine a valuable intermediate in the synthesis of novel pharmaceutical agents. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents. This chemical reactivity is crucial for building molecular complexity and exploring the structure-activity relationships (SAR) of potential drug candidates.

One notable area of application is in the development of Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists. The TRPA1 ion channel is a recognized therapeutic target for a variety of conditions, including pain, itching, and inflammatory airway diseases. nih.gov Patent literature describing the synthesis of TRPA1 antagonists often involves the use of substituted 4-bromopyridine (B75155) cores to construct the final complex molecules. For instance, the synthesis of compounds like GSK2881078 and other potent antagonists has been detailed in patents, highlighting the importance of functionalized pyridine intermediates in creating these novel therapeutic agents. google.com

The versatility of this compound as a synthetic intermediate is summarized in the table below, highlighting its key chemical features that are exploited in drug discovery.

| Feature | Utility in Synthesis | Target Reactions |

| 4-Bromo Substituent | Serves as a versatile handle for C-C and C-N bond formation. | Suzuki, Stille, Sonogashira, Buchwald-Hartwig, Heck couplings. |

| Pyridine Core | Provides a key scaffold found in numerous bioactive molecules. | Acts as a hydrogen bond acceptor and can be involved in key binding interactions with biological targets. |

| 2-Cyclopropyl Group | Can increase metabolic stability, improve binding affinity, and provide a specific conformational constraint. | Maintained as a core structural element in the final drug candidate. |

Synthesis of Compounds with Potential Therapeutic Effects

The chemical reactivity of this compound allows for its use in the synthesis of diverse compounds with potential therapeutic applications across different disease areas.

In the field of oncology, the development of novel kinase inhibitors and agents that modulate cell cycle progression is a key research focus. Pyridine-based scaffolds are prevalent in many approved and investigational anticancer drugs. The synthesis of complex heterocyclic systems, such as imidazo[4,5-b]pyridines, which are known for their antiproliferative activities, often relies on substituted diaminopyridine precursors. mdpi.com

Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and has emerged as a therapeutic target for autoimmune diseases, viral infections, and cancer. nih.govosti.gov Inhibition of DHODH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby affecting rapidly proliferating cells. nih.gov

Research into novel DHODH inhibitors has identified various heterocyclic scaffolds as effective. Notably, 2-(pyrazol-1-yl)azine derivatives have shown potent inhibition of human DHODH. The synthesis of these inhibitors can involve the N-arylation of a pyrazole (B372694) core with a functionalized pyridine, such as a 2-fluoropyridine (B1216828) or a 2-bromopyridine (B144113) derivative. Given the structural similarities and reactivity, this compound represents a potential starting material for the synthesis of novel DHODH inhibitors. The bromo group can be displaced by the pyrazole nitrogen, or it can be used in a subsequent coupling reaction to further elaborate the molecule.

As mentioned, the TRPA1 ion channel is a significant target for therapies aimed at pain and respiratory conditions. nih.gov TRPA1 is a non-selective cation channel that is activated by a wide range of irritants and endogenous inflammatory mediators, leading to pain, neurogenic inflammation, and cough. nih.gov The development of TRPA1 antagonists is a promising strategy for managing chronic pain, neuropathic pain, and respiratory diseases such as asthma and chronic cough. nih.gov

Numerous patents and research articles describe the synthesis of potent TRPA1 antagonists that feature a central pyridine or pyrimidine core. The synthesis of these molecules often utilizes brominated heterocyclic intermediates to build the final compound through cross-coupling reactions. The structural motif of this compound is highly relevant in this context, providing a key building block for creating molecules that fit the pharmacophore models of known TRPA1 antagonists. google.comnih.gov

| Therapeutic Area | Target | Role of this compound |

| Oncology | Various kinases, Tubulin | Intermediate for imidazo[4,5-b]pyridines and other heterocyclic anticancer agents via Suzuki coupling. nih.govresearchgate.net |

| Immunology/Virology | Dihydroorotate Dehydrogenase (DHODH) | Potential precursor for DHODH inhibitors through N-arylation or coupling reactions. nih.gov |

| Pain & Respiratory | TRPA1 Ion Channel | Key building block for the synthesis of potent TRPA1 antagonists. nih.govnih.gov |

Development of Molecularly Imprinted Polymers (MIPs) for Selective Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. This is achieved by polymerizing functional monomers and cross-linkers in the presence of a "template" molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the template.

The selection of the functional monomer is critical for creating effective MIPs, as it must be able to interact with the template molecule through non-covalent interactions such as hydrogen bonding, ionic interactions, or hydrophobic interactions. Pyridine derivatives, like 4-vinylpyridine, are commonly used as functional monomers because the nitrogen atom can act as a hydrogen bond acceptor or a basic site for ionic interactions with acidic templates. researchgate.netnih.govnih.gov

Given this precedent, this compound could potentially be incorporated into the structure of a functional monomer. The pyridine nitrogen would provide the necessary interaction site for binding to a template molecule during the imprinting process. The bromo and cyclopropyl groups could be used to tune the properties of the resulting polymer or to provide additional points of interaction within the imprinted cavity, potentially enhancing the selectivity and affinity of the MIP for its target. mdpi.com

Exploration in High-Throughput Screening Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds to identify "hits" with activity against a specific biological target. The success of an HTS campaign is highly dependent on the quality and diversity of the compound library being screened.

Screening libraries are often composed of small molecules that possess drug-like properties and contain chemical handles that allow for rapid follow-up chemistry to develop structure-activity relationships. This compound fits these criteria well. It has a low molecular weight and contains fragments (pyridine, cyclopropyl) that are common in known drugs. The presence of the bromine atom provides a reactive site for parallel synthesis, enabling the creation of a focused library of derivatives from a single hit. Chemical suppliers often include functionalized heterocyclic compounds, such as 4-bromo-2-chloropyridine (B124038) and 4-bromo-2-fluoropyridine, in their screening collections and fragment libraries. medchemexpress.commedchemexpress.com This indicates that compounds like this compound are considered valuable additions to HTS libraries for the discovery of new lead compounds.

常见问题

Q. What are the common synthetic routes for preparing 4-Bromo-2-cyclopropylpyridine, and what reaction conditions optimize yield?

- Methodological Answer :

The compound is typically synthesized via bromination of 2-cyclopropylpyridine using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or carbon tetrachloride under reflux conditions (~80–120°C). Catalytic methods, such as Pd-mediated cross-coupling (e.g., Suzuki or Negishi reactions), are also employed to introduce the cyclopropyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of substrate to brominating agent) and inert atmospheres to prevent side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl CH₂ protons at δ 0.6–1.2 ppm, pyridine protons at δ 7–8.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. X-ray crystallography (refined via SHELXL) provides unambiguous structural validation, particularly for assessing bond angles in the cyclopropane ring. Differential scanning calorimetry (DSC) can determine melting points (e.g., 80–82°C for analogous bromopyridines) .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer :

Use gloves, goggles, and respiratory protection in fume hoods due to risks of skin/eye irritation and respiratory tract inflammation (observed in structurally similar bromopyridines). Store at 0–6°C in airtight containers to prevent degradation. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How can regioselectivity challenges in cyclopropane ring introduction be addressed during synthesis?

- Methodological Answer :

Regioselectivity is influenced by transition-metal catalysts (e.g., Pd(PPh₃)₄) and ligand choice (e.g., bulky phosphines for steric control). Computational modeling (DFT) predicts favorable transition states for cyclopropane formation. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (slow cooling from 60°C to RT) can minimize byproducts. Kinetic studies using in-situ IR spectroscopy track intermediate formation .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

Inconsistent bioactivity data may arise from impurities (>95% purity required via HPLC) or solvent residues (tested via GC-MS). Replicate assays (n ≥ 3) under standardized conditions (e.g., pH 7.4 buffer) improve reliability. Molecular docking (AutoDock Vina) identifies binding interactions, while SAR studies correlate substituent effects (e.g., bromine vs. fluorine) with activity trends. Cross-validate contradictory results using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. How does computational modeling enhance predictions of reactivity in cross-coupling reactions?

- Methodological Answer :

Density Functional Theory (DFT) calculates activation energies for oxidative addition (e.g., Pd(0) → Pd(II)) and reductive elimination steps. Frontier molecular orbital (FMO) analysis identifies electron-deficient sites on the pyridine ring, guiding catalyst selection (e.g., CuI for Ullman couplings). Solvent effects (PCM models) and steric maps (Mayer bond orders) predict reaction feasibility. Validate models with experimental kinetic data (e.g., Eyring plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。